molecular formula C8H18N2O B1475213 1-(2-Aminoethyl)-3-methylpiperidin-4-ol CAS No. 1602249-60-4

1-(2-Aminoethyl)-3-methylpiperidin-4-ol

Cat. No. B1475213
CAS RN: 1602249-60-4
M. Wt: 158.24 g/mol
InChI Key: FXRMEVAPFNWHMK-UHFFFAOYSA-N
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Description

Amines, such as “1-(2-Aminoethyl)-3-methylpiperidin-4-ol”, are organic compounds that contain nitrogen as the key atom . They play a significant role in the production of many pharmaceuticals and are also found in natural substances, such as neurotransmitters .


Molecular Structure Analysis

Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also react with acids to form salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines depend on their structure and the groups attached to the nitrogen atom. They can be gases, liquids, or solids at room temperature, and they tend to have higher boiling points than similarly sized molecules that lack nitrogen .

Safety and Hazards

Amines can be harmful if swallowed or inhaled, and they can cause skin and eye irritation. Some amines are also flammable .

Future Directions

Amines continue to be an area of active research due to their wide range of applications in pharmaceuticals, polymers, and agrochemicals. Future research may focus on developing more efficient synthesis methods and exploring new applications .

properties

IUPAC Name

1-(2-aminoethyl)-3-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7-6-10(5-3-9)4-2-8(7)11/h7-8,11H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRMEVAPFNWHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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